4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
Overview
Description
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as this compound, is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Polymers : A study by Ojeda et al. (1980) focused on the synthesis and physicochemical properties of poly[4-(1,1,3,3-tetramethylbutyl)phenyl methacrylate]. This polymer showed unusual high rigidity in the chain and exhibited mesomorphic ordering, indicating its potential applications in material science (Ojeda, Radić, Gargallo, & Boys, 1980).
Environmental Degradation Studies : Brand et al. (2000) investigated the degradation of 4-octylphenol, a toxic environmental product, and identified 4-(1,1,3,3-tetramethylbutyl)pyrocatechol as one of its photoproducts. This research is significant for understanding the environmental impact and degradation pathways of toxic compounds (Brand, Mailhot, Sarakha, & Bolte, 2000).
Toxicological Data : An article by Hines (2014) provided a summary of the toxicological data on 4-(1,1,3,3-tetramethylbutyl)phenol (4t-OP), a synthetic chemical that can act as a reproductive toxicant. This information is vital for assessing the safety and environmental impact of this chemical (Hines, 2014).
Applications in Bioplastics : A review by Utsunomia et al. (2020) discussed poly(4-hydroxybutyrate), a biodegradable and biocompatible material with potential medical applications. This highlights the utility of this compound derivatives in producing biodegradable plastics (Utsunomia, Ren, & Zinn, 2020).
Chemical Synthesis : Blackburn and Guan (2000) extended the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a novel reaction removing the 1,1,3,3-tetramethylbutyl group. This work contributes to the field of chemical synthesis, showing the versatility of this compound in synthesizing novel compounds (Blackburn & Guan, 2000).
Mechanism of Action
Target of Action
It has been suggested that it may have an inhibitory effect on certain enzymes .
Mode of Action
It is suggested that it may inhibit the production of hydrogen peroxide by certain hydroxylase enzymes . The inhibition is due to a binding interaction that leads to an increased concentration of enzyme substrate (i.e., NADPH) and decreased concentration of the enzyme product (i.e., H2O2) .
Biochemical Pathways
Given its potential inhibitory effect on hydroxylase enzymes, it may impact pathways involving these enzymes and the production of hydrogen peroxide .
Result of Action
Its potential inhibitory effect on hydroxylase enzymes suggests it may influence cellular processes involving these enzymes and the production of hydrogen peroxide .
Biochemical Analysis
Biochemical Properties
It is known that this compound belongs to the class of phenols . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring. They are known to interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about the molecular interactions of this compound are not currently available.
Properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKTAZUSYVSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150606 | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-46-4 | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1139-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WKG57BQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol in the degradation pathway of 4-t-octylphenol by Pseudomonas nitroreducens TX1?
A1: The identification of this compound as a metabolite provides crucial insight into the biodegradation pathway employed by the bacterium. The research demonstrates that P. nitroreducens TX1 can utilize 4-t-octylphenol as its sole carbon source. The presence of this compound suggests that the bacterium initiates the degradation process through aromatic ring hydroxylation of 4-t-octylphenol, forming the catechol intermediate. [] This is then further metabolized through a meta-cleavage pathway, leading to the breakdown of the aromatic structure and ultimately reducing the compound's potential endocrine-disrupting effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.